molecular formula C14H20ClNO2 B1392410 2-(3-Piperidinyl)ethyl benzoate hydrochloride CAS No. 1219972-73-2

2-(3-Piperidinyl)ethyl benzoate hydrochloride

Cat. No.: B1392410
CAS No.: 1219972-73-2
M. Wt: 269.77 g/mol
InChI Key: ODNUQXFFLDEMKH-UHFFFAOYSA-N
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Description

“2-(3-Piperidinyl)ethyl benzoate hydrochloride” is a chemical compound with the molecular formula C14H20ClNO2 . It is a derivative of piperidine, which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular weight of “this compound” is 269.77 g/mol . The InChI code for this compound is 1S/C14H19NO2.ClH/c16-14(13-4-2-1-3-5-13)17-11-8-12-6-9-15-10-7-12;/h1-5,12,15H,6-11H2;1H .

Scientific Research Applications

Anti-acetylcholinesterase Activity

  • Novel Piperidine Derivatives in Anti-AChE Activity : A study by Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed significant anti-acetylcholinesterase (anti-AChE) activity. One compound, in particular, demonstrated an affinity 18,000 times greater for AChE than for BuChE, suggesting its potential as an antidementia agent (Sugimoto et al., 1990).

Structure-Activity Relationships

  • Synthesis and SAR of Acetylcholinesterase Inhibitors : A 1992 study extended the SAR (structure-activity relationships) of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives. The introduction of a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced anti-AChE activity (Sugimoto et al., 1992).

Analgesic Activities

  • Analgesic and Antiinflammatory Properties : A 1979 study by Manoury et al. reported on the analgesic and antiinflammatory properties of a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, suggesting their potential as potent analgesics (Manoury et al., 1979).

Insecticidal Activity

  • Insecticidal Principle from Piper guanacastensis : Research on Piper guanacastensis led to the discovery of methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate with notable insecticidal activity against Aedes atropalpus mosquito larvae (Pereda-Miranda et al., 1997).

Cholinesterase Inhibition

  • New Cholinesterase Inhibitors : A 2005 study synthesized a series of compounds, including 3-(4-substituted-1-piperidinyl)-6-halo-1,2-benzisoxazole hydrochlorides, which showed inhibitory activity against acetylcholinesterase. These compounds were found to be potent cholinesterase inhibitors (Rangappa & Basappa, 2005).

Allosteric Modulation

  • Allosteric Modulation of the Cannabinoid CB1 Receptor : A study conducted by Price et al. (2005) investigated the pharmacology of novel compounds at the cannabinoid CB1 receptor. These compounds showed potential as allosteric modulators, influencing receptor function (Price et al., 2005).

Antiestrogen Activity

  • Antiestrogenic Effects in Benzo[b]thiophene Derivatives : Jones et al. (1984) synthesized a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives, including compounds with basic side-chain-bearing benzoyl chlorides, demonstrating significant antiestrogenic activity (Jones et al., 1984).

Future Directions

The future directions for “2-(3-Piperidinyl)ethyl benzoate hydrochloride” and other piperidine derivatives are likely to involve further exploration of their synthesis methods and pharmacological applications . Piperidine derivatives are among the most important synthetic fragments for designing drugs, and their synthesis and application in the pharmaceutical industry are areas of ongoing research .

Properties

IUPAC Name

2-piperidin-3-ylethyl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-14(13-6-2-1-3-7-13)17-10-8-12-5-4-9-15-11-12;/h1-3,6-7,12,15H,4-5,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNUQXFFLDEMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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